molecular formula C18H18N6O B11287501 N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11287501
M. Wt: 334.4 g/mol
InChI Key: SAZUNNQNDLFAMS-UHFFFAOYSA-N
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Description

N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a pyrazolo[3,4-d]pyrimidine core, and various substituents. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct biological properties. The presence of the furan ring and the methylphenyl group enhances its ability to interact with protein tyrosine kinases, making it a potent inhibitor .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H18N6O/c1-12-5-3-6-13(9-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-7-4-8-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23)

InChI Key

SAZUNNQNDLFAMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C

Origin of Product

United States

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